molecular formula C16H21NO4 B1365502 (R)-2-(2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl)acetic acid CAS No. 332064-64-9

(R)-2-(2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl)acetic acid

Cat. No. B1365502
M. Wt: 291.34 g/mol
InChI Key: ZQBQAMXKTHNSQM-CYBMUJFWSA-N
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Description

Synthesis Analysis

I found a paper that describes the enantioselective synthesis of a similar compound, (2R,3R)-2-(tert-butoxycarbonyl)amino-3-cyclohexyl-3-hydroxypropanoic acid . The synthesis starts from enantiomerically enriched ethyl 3-cyclohexyl-2,3-dihydroxypropanoate, which is easily available by Sharpless asymmetric dihydroxylation. The key reaction is the direct preparation of a sulfate by diol treatment with sulfuryl chloride .

Scientific Research Applications

Improved Synthesis Techniques

An improved synthesis method for a closely related compound, (3R)-2-(tert-Butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, has been developed using a modified Pictet-Spengler reaction. This method significantly enhances yield and enantiomeric excess of the final product, indicating potential for high-efficiency synthesis of similar compounds (Liu et al., 2008).

Chemical Reagent Development

The compound has been instrumental in the development of new chemical reagents. For instance, 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) has been used as a tert-butoxycarbonylation reagent for acidic substrates, offering a chemoselective and high-yield approach under mild conditions (Saito et al., 2006).

Kinetic Resolution and Stereochemistry

The compound plays a significant role in kinetic resolution processes. For example, the enantiomers of 1,2,3,4-tetrahydroisoquinoline-1-acetic acids have been prepared via lipase-catalyzed kinetic resolution, showing its utility in producing specific enantiomers of related compounds (Paál et al., 2008).

Novel Aldehyde Protection Groups

It contributes to the synthesis of novel aldehyde protection groups. The synthesis of compounds such as (RS)-3'-tert-butoxycarbonyl-perhydro-1',3'-oxazine-2'-yl acetic acid from simple materials, demonstrating its importance in creating new chemical entities (Groth & Meldal, 2001).

Organic Synthesis and Medicinal Chemistry

The compound is pivotal in the synthesis of various medically relevant structures. For instance, it has been used in the preparation of tetrahydroisoquinolines, key intermediates in the synthesis of various alkaloids and potentially pharmacologically active compounds (Talk et al., 2016).

Antibacterial Activity

Derivatives of the compound have shown promising results in antibacterial activity, indicating its potential in developing new antimicrobial agents (Rao et al., 2020).

properties

IUPAC Name

2-[(3R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinolin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-10-12-7-5-4-6-11(12)8-13(17)9-14(18)19/h4-7,13H,8-10H2,1-3H3,(H,18,19)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQBQAMXKTHNSQM-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=CC=CC=C2CC1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2=CC=CC=C2C[C@@H]1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60426580
Record name [(3R)-2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-(2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl)acetic acid

CAS RN

332064-64-9
Record name [(3R)-2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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